molecular formula C17H14N2O4 B3437516 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B3437516
M. Wt: 310.30 g/mol
InChI Key: KPOQBWVXZRLHOC-UHFFFAOYSA-N
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Description

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as CDM-3008, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are natural compounds found in various plants and fruits. CDM-3008 has shown promising results in various studies, suggesting its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects, including reducing the production of reactive oxygen species (ROS), increasing the activity of antioxidant enzymes, and regulating the expression of various genes involved in cancer cell growth and inflammation. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is that it has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is that its mechanism of action is not fully understood, which makes it challenging to develop it as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile. One possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study its potential use in treating neurodegenerative diseases. Moreover, further studies are needed to understand its mechanism of action and to develop it as a therapeutic agent.

Scientific Research Applications

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile has been shown to have neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-11-4-2-9(3-5-11)15-12(8-18)17(19)23-14-7-10(20)6-13(21)16(14)15/h2-7,15,20-21H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOQBWVXZRLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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